molecular formula C9H6N2O2S B1349801 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 78875-63-5

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1349801
CAS RN: 78875-63-5
M. Wt: 206.22 g/mol
InChI Key: DQZLGXDVESJWKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of a thioketene intermediate that can react with various nucleophiles to produce esters or amides. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce such intermediates, which can further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved . Additionally, the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione has been optimized, involving reactions such as hydrazinolysis and nucleophilic addition, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular and crystal structures of thiadiazole derivatives have been extensively studied. For instance, 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles form consistent dimers via N–H···N intermolecular hydrogen bonds . The electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid have been analyzed using density functional theory, revealing insights into hydrogen bonding and solvent effects .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a variety of chemical behaviors. The reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, demonstrates the potential for ring opening and subsequent reactions with nucleophiles . The formation of dimers through hydrogen bonding is a common feature in thiadiazole chemistry, as seen in the case of 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring exhibit liquid crystalline behaviors, with properties such as the Smectic C phase being dependent on the length of the alkoxy chain . The antimicrobial activities of 1,3,4-thiadiazole derivatives have been evaluated, showing significant activity against various microbial strains . Additionally, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrate the importance of hydrogen bonding and weak interactions in determining the solid-state properties .

Scientific Research Applications

Synthetic Chemistry and Material Science

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid serves as a precursor in the microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, showcasing an environmentally friendly procedure that benefits from short reaction times and high yields. This methodology is significant for creating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Zhao Gui-fang, 2008).

The compound's derivatives, particularly those featuring the 1,3,4-thiadiazole moiety, have been studied for their liquid crystalline behaviors. Carboxylic acid derivatives containing this ring, when equipped with long alkoxy chains, display Smectic C phase, which is critical for the development of liquid crystal displays and other optical applications (H. J. Jaffer, Yasmeen A. Aldhaif, I. H. Tomi, 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid have been explored for their biological activities. For instance, thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles show potential as lead compounds for fungicide development, with certain derivatives exhibiting wide-spectrum fungicidal activity. This highlights the compound's utility in designing novel agrochemicals with enhanced efficacy (Zhijin Fan et al., 2010).

Furthermore, 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives find application in synthesizing compounds with antimicrobial properties. For example, new carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety have shown activity against various microorganisms, indicating their potential as antimicrobial agents (K. Atta et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-phenylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLGXDVESJWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371886
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

CAS RN

78875-63-5
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78875-63-5
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